6-Oxabicyclo[3.1.0]hex-3-en-2-one
CAS No.: 68781-88-4
Cat. No.: VC19376540
Molecular Formula: C5H4O2
Molecular Weight: 96.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68781-88-4 |
|---|---|
| Molecular Formula | C5H4O2 |
| Molecular Weight | 96.08 g/mol |
| IUPAC Name | 6-oxabicyclo[3.1.0]hex-3-en-2-one |
| Standard InChI | InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H |
| Standard InChI Key | XBJAJFCHSYNWOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)C2C1O2 |
Introduction
Chemical Structure and Stereochemical Properties
The core structure of 6-oxabicyclo[3.1.0]hex-3-en-2-one comprises a bicyclo[3.1.0]hexane skeleton with an oxygen atom at position 6 and a ketone at position 2. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄O₂ | |
| Molecular Weight | 96.08 g/mol | |
| Exact Mass | 96.021129 Da | |
| IUPAC Name | (1R,5R)-6-oxabicyclo[3.1.0]hex-3-en-2-one | |
| XLogP3 | -0.1 | |
| Hydrogen Bond Acceptor Count | 2 |
The compound exhibits stereoisomerism, with the (1R,5R) configuration being the most studied . The bicyclic framework imposes significant ring strain, enhancing its reactivity in ring-opening and cycloaddition reactions .
Synthesis and Key Methodologies
Epoxidation of Cyclopentene Derivatives
A common synthetic route involves the epoxidation of cyclopentene precursors. For example:
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mCPBA-mediated epoxidation: Treatment of cyclopentene derivatives with meta-chloroperoxybenzoic acid (mCPBA) yields the epoxide with high stereoselectivity .
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Vanadyl acetylacetonate catalysis: Oxidative conditions using VO(acac)₂ and tert-butyl hydroperoxide (TBHP) achieve efficient epoxidation .
Intramolecular Cyclopropanation
Lewis acid-catalyzed cyclopropanation is critical for forming the bicyclic core:
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Et₃Al/LiHMDS system: Reaction at -60°C induces intramolecular epoxide opening, forming the cyclopropane ring with >90% diastereoselectivity .
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Alternative Lewis acids: Ti(OiPr)₄ and Sc(OTf)₃ are effective but less efficient than Et₃Al .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack:
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Fluorination: Treatment with NBS or NIS in DMSO/water yields halohydrins, which cyclize to fluorinated derivatives .
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Hydrolysis: Acidic conditions (e.g., 60% H₂SO₄) cleave the epoxide to diols, while basic conditions favor ketone formation .
Ketone Transformations
The ketone at position 2 participates in:
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Strecker synthesis: Reaction with ammonia and TMSCN forms α-aminonitriles, precursors to amino acids .
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Reductive amination: Catalytic hydrogenation yields secondary amines, useful in drug synthesis .
Applications in Medicinal Chemistry
Antiviral Agents
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EBV inhibition: The guanosine derivative of 6-oxabicyclo[3.1.0]hex-3-en-2-one exhibits potent activity against Epstein-Barr virus (EC₅₀ = 0.34 µg/mL, SI > 150) .
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HSV-1/HSV-2: Structural analogs show moderate activity but require optimization for selectivity .
Conformationally Locked Nucleosides
The rigid bicyclic scaffold mimics the North conformation of pseudorotational nucleosides, enhancing binding to viral polymerases . Key derivatives include:
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20-Deoxyneplanocin C: A cyclopentenyl cytidine analog with antitumor activity .
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Carbocyclic adenosine analogs: Used in the treatment of hepatitis B and C .
Future Perspectives
Research priorities include:
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Stereoselective synthesis: Developing catalytic asymmetric epoxidation methods.
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Drug delivery systems: Leveraging the compound’s rigidity for targeted therapies.
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Computational modeling: Predicting reactivity using DFT and molecular docking.
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